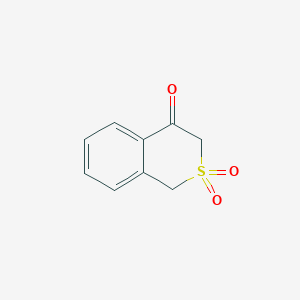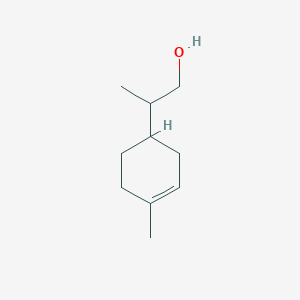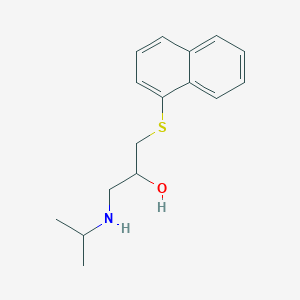
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-, also known as IPTG, is a synthetic chemical compound that is widely used in molecular biology research. IPTG is a molecular mimic of lactose, which induces the expression of the lac operon in Escherichia coli (E. coli) cells.
Mecanismo De Acción
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a molecular mimic of lactose, which binds to the lac repressor protein and prevents it from binding to the lac operator sequence. This allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- binds to the lac repressor protein with higher affinity than lactose, ensuring complete induction of the lac operon.
Biochemical and Physiological Effects:
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has no known biochemical or physiological effects on cells. It is not metabolized by E. coli and does not interfere with any cellular processes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is considered safe to use in lab experiments at concentrations up to 1 mM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is its high purity and stability. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a well-characterized compound that is commercially available at high purity levels. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also easy to use in lab experiments, as it can be added directly to cell cultures or protein samples. However, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also not suitable for use in certain expression systems, such as those that use T7 promoters.
Direcciones Futuras
There are several potential future directions for 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- research. One area of interest is the development of new inducible systems that are more specific and efficient than the lac system. Another area of interest is the use of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- in protein purification and crystallization. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of recombinant proteins, but it can also interfere with protein crystallization. Researchers are exploring ways to minimize the impact of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on protein crystallization. Finally, researchers are studying the effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on gene expression in different organisms, including bacteria, yeast, and mammalian cells.
Métodos De Síntesis
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is synthesized by reacting isopropylamine with 1-naphthylthioacetic acid chloride in the presence of 2-propanol. The reaction produces 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- and hydrogen chloride gas. The yield of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is typically high, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is widely used in molecular biology research as an inducer of gene expression. The lac operon in E. coli is a well-studied system for gene expression regulation, and 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of genes under the control of the lac promoter. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also used to study protein-protein interactions, protein folding, and protein localization.
Propiedades
| 19343-29-4 | |
Fórmula molecular |
C16H21NOS |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NOS/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 |
Clave InChI |
CMCCJYGFNHQHCP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
Sinónimos |
1-(Isopropylamino)-3-(1-naphtylthio)-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



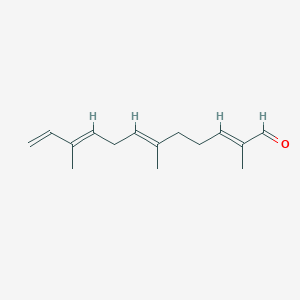

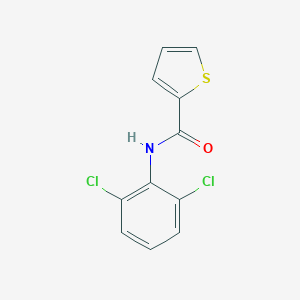
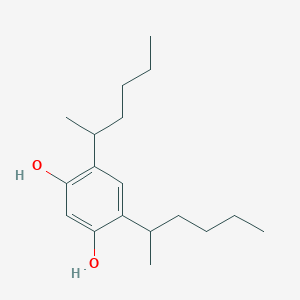
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

